Chetoseminudin A
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Overview
Description
Chetoseminudin A is a natural product found in Humicola seminuda with data available.
Scientific Research Applications
Immunomodulatory Properties
A study conducted by Fujimoto et al. (2004) on the fungus Chaetomium seminudum revealed that Chetoseminudin A possesses immunomodulatory properties. The research highlighted the potential of this compound as an immunosuppressive agent, indicating its possible application in managing immune responses. This finding is crucial for its potential therapeutic uses in diseases where the immune system plays a central role (Fujimoto et al., 2004).
Antitumor Activity
Research by Wang et al. (2015) on Chaetomium sp 88194, an endophytic fungus, revealed that this compound, among other compounds, displayed significant antitumor activities. This study opens avenues for this compound as a potential resource in developing anti-cancer agents, particularly for breast cancer, as it induced apoptotic cell death in cancer cells (Wang et al., 2015).
Cytotoxic and Antimicrobial Effects
Peng et al. (2019) identified this compound in their study of the endophytic fungus Chaetomium sp. SYP-F7950. The compound demonstrated potent cytotoxic effects against certain cancer cell lines and exhibited strong antibacterial and antifungal activities. This highlights its potential use in developing treatments against specific bacterial and fungal infections as well as its utility in cancer therapy (Peng et al., 2019).
Antibacterial Activities
A study by Xu et al. (2015) on the fungus Chaetomium globosum also identified this compound. This compound was found to have antibacterial activities against Bacillus subtilis. Such properties suggest its potential application in treating infections caused by specific bacteria (Xu et al., 2015).
Mushroom Tyrosinase Inhibitory Activity
Zhai et al. (2020) in their study on the endophytic fungus Phaeosphaeria fuckelii, found that this compound, among other compounds, showed mushroom tyrosinase inhibitory activity. This finding indicates the potential use of this compound in treatments targeting specific enzymatic pathways (Zhai et al., 2020).
Properties
Molecular Formula |
C31H30N6O6S5 |
---|---|
Molecular Weight |
742.9 g/mol |
IUPAC Name |
(1S,3S,11R,14S)-14-(hydroxymethyl)-3-[3-[[(1S,4S)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-19-methyl-15,16,17-trithia-10,12,19-triazapentacyclo[12.3.2.01,12.03,11.04,9]nonadeca-4,6,8-triene-13,18-dione |
InChI |
InChI=1S/C31H30N6O6S5/c1-33-25(42)30(15-38)34(2)23(40)28(33,44-45-30)12-17-13-36(21-11-7-4-8-18(17)21)27-14-29-24(41)35(3)31(16-39,47-48-46-29)26(43)37(29)22(27)32-20-10-6-5-9-19(20)27/h4-11,13,22,32,38-39H,12,14-16H2,1-3H3/t22-,27+,28+,29+,30+,31+/m1/s1 |
InChI Key |
DIUIQJFZKRAGBZ-YWZWRZHGSA-N |
Isomeric SMILES |
CN1C(=O)[C@]2(N(C(=O)[C@@]1(SS2)CC3=CN(C4=CC=CC=C43)[C@]56C[C@]78C(=O)N([C@](C(=O)N7[C@H]5NC9=CC=CC=C69)(SSS8)CO)C)C)CO |
SMILES |
CN1C(=O)C2(N(C(=O)C1(SS2)CC3=CN(C4=CC=CC=C43)C56CC78C(=O)N(C(C(=O)N7C5NC9=CC=CC=C69)(SSS8)CO)C)C)CO |
Canonical SMILES |
CN1C(=O)C2(N(C(=O)C1(SS2)CC3=CN(C4=CC=CC=C43)C56CC78C(=O)N(C(C(=O)N7C5NC9=CC=CC=C69)(SSS8)CO)C)C)CO |
Synonyms |
chetoseminudin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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